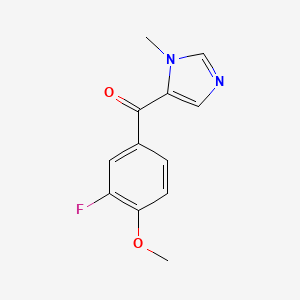
((2R,3S,4R,5R)-5-(6-Amino-8-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroadenosine-5’-O-monophosphate sodium salt typically involves the reaction of 8-chloroadenosine with dimethyl trimethylphosphonate (DMPA) followed by trimethylphosphonate (TMPA). The final sodium salt form is obtained by reacting with triethylamine and phosphorus oxychloride .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the compound is generally synthesized in specialized laboratories under controlled conditions to ensure high purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloroadenosine-5’-O-monophosphate sodium salt undergoes various chemical reactions, including substitution reactions due to the presence of the chlorine atom .
Common Reagents and Conditions: Common reagents used in these reactions include dimethyl trimethylphosphonate, trimethylphosphonate, triethylamine, and phosphorus oxychloride . The reactions are typically carried out under controlled laboratory conditions to ensure the desired product is obtained.
Major Products: The major products formed from these reactions include various analogues of adenosine monophosphate, which can be used in further biochemical studies .
Wissenschaftliche Forschungsanwendungen
8-Chloroadenosine-5’-O-monophosphate sodium salt has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . It is often used as an activator to promote the adenylate cyclization reaction in cells and to study related signal transduction pathways . Additionally, it has been investigated for its potential anti-cancer properties, particularly in inhibiting tumor growth in hematological malignancies and various cancer cell lines .
Wirkmechanismus
The compound exerts its effects by acting as a potential metabolite of the PKA activator 8-chloroadenosine-3’,5’-cyclic monophosphate (8-Cl-cAMP), which is released by the action of phosphodiesterases . This mechanism involves the modulation of cellular signal transduction pathways, leading to growth inhibition, cell differentiation, and apoptosis in various cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 8-Chloroadenosine-3’,5’-cyclic monophosphate (8-Cl-cAMP)
- 8-Bromoadenosine-3’,5’-cyclic monophosphate
- 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate
Uniqueness: 8-Chloroadenosine-5’-O-monophosphate sodium salt is unique due to its specific substitution at the 8th position of the adenine nucleobase with chlorine, which imparts distinct biochemical properties and potential therapeutic applications .
Eigenschaften
IUPAC Name |
[5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKPWSUIRIENJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN5O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
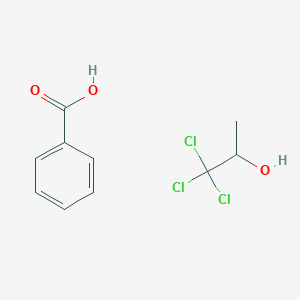
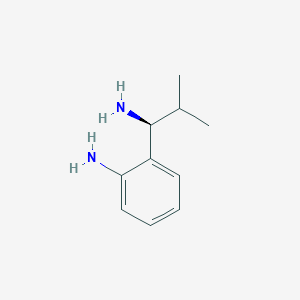

![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
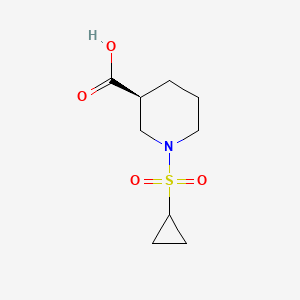
![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)

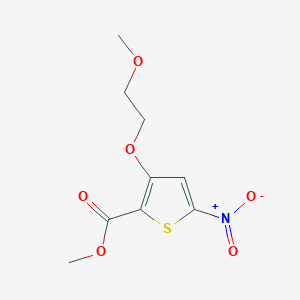
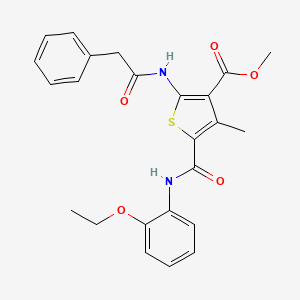
![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)


